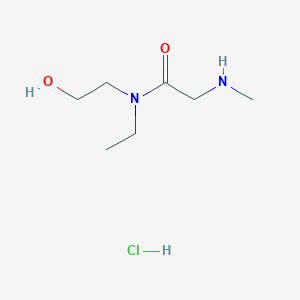

N-Ethyl-N-(2-hydroxyethyl)-2-(methylamino)-acetamide hydrochloride

Description

N-Ethyl-N-(2-hydroxyethyl)-2-(methylamino)-acetamide hydrochloride (CAS: 1220029-79-7) is a substituted acetamide derivative characterized by an ethyl group, a 2-hydroxyethyl chain, and a methylamino substituent on the acetamide backbone. Its molecular formula is inferred as C8H18ClN2O2 (based on structural analogs in ). The hydroxyethyl group enhances hydrophilicity, while the ethyl and methylamino groups influence steric and electronic properties. This compound is structurally related to vasopressors like midodrine but lacks the aromatic moieties seen in therapeutic agents .

Properties

IUPAC Name |

N-ethyl-N-(2-hydroxyethyl)-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-3-9(4-5-10)7(11)6-8-2;/h8,10H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQMXQBPWKJELE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C(=O)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219982-24-7 | |

| Record name | Acetamide, N-ethyl-N-(2-hydroxyethyl)-2-(methylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction of Secondary Amines with 2-Haloacetamides

A common approach involves reacting a secondary amine (e.g., N-ethyl-N-(2-hydroxyethyl)amine) with a 2-haloacetamide derivative to form the aminoacetamide skeleton. This nucleophilic substitution reaction proceeds under mild heating and stirring conditions, often in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

-

$$

\text{Secondary amine} + \text{2-haloacetamide} \rightarrow \text{N-alkyl aminoacetamide}

$$ -

- Temperature: 50–80°C

- Time: 2–6 hours

- Solvent: DMF or acetonitrile

- Molar ratio: equimolar or slight excess of amine

Introduction of the Methylamino Group

The methylamino substituent on the acetamide nitrogen is introduced either by:

- Using methyl-substituted amines in the initial reaction step, or

- Post-synthetic modification via reductive amination or methylation of the aminoacetamide intermediate.

For reductive amination, formaldehyde and a suitable reducing agent (e.g., sodium cyanoborohydride) are commonly employed.

Hydroxyethyl Substituent Incorporation

The hydroxyethyl group is typically introduced by using 2-hydroxyethylamine derivatives as starting amines or by nucleophilic substitution of haloethyl intermediates.

Formation of Hydrochloride Salt

The free base aminoacetamide is converted to its hydrochloride salt by treatment with hydrogen chloride gas or aqueous HCl in an organic solvent such as ether or methanol. This step enhances the compound's crystallinity, stability, and water solubility.

-

- Solvent: methanol or ethanol

- Temperature: 0–25°C

- Reaction time: 1–3 hours

- Stoichiometry: 1 equivalent HCl per amine group

Detailed Process Example from Patent Literature

A representative preparation process is described in patent EP0714885A2, which outlines the synthesis of aminoacetamide derivatives through the reaction of secondary amines with 2-haloacetamides under controlled conditions.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Secondary amine (N-ethyl-N-(2-hydroxyethyl)amine) + 2-chloroacetamide | N-ethyl-N-(2-hydroxyethyl)-2-(methylamino)acetamide intermediate |

| 2 | Purification by extraction and crystallization | Isolated pure aminoacetamide |

| 3 | Treatment with HCl in methanol | Formation of hydrochloride salt |

The reaction is typically carried out under reflux for 3–5 hours, followed by cooling and filtration to obtain the hydrochloride salt as a crystalline solid.

Analytical and Research Findings

- Yield and Purity: Reported yields for the aminoacetamide intermediate range from 70% to 85%, with purity exceeding 98% after recrystallization.

- Spectroscopic Characterization: NMR (¹H and ¹³C) confirms the presence of ethyl, hydroxyethyl, and methylamino groups, with characteristic chemical shifts corresponding to amide and hydroxyl protons.

- Stability: The hydrochloride salt form shows enhanced thermal and moisture stability compared to the free base.

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction Temperature | 50–80°C | Ensures efficient nucleophilic substitution |

| Reaction Time | 2–6 hours | Depends on scale and reagent purity |

| Solvent | DMF, Acetonitrile, Methanol | Polar aprotic solvents favor substitution |

| Molar Ratios | Amine: 1.0–1.2 equiv; 2-haloacetamide: 1.0 equiv | Slight excess of amine to drive reaction |

| Salt Formation | HCl gas or aqueous HCl, 1 equiv | Room temperature, 1–3 hours |

| Yield | 70–85% | After purification |

| Purity (HPLC/NMR) | >98% | High purity suitable for pharmaceutical use |

Notes on Process Optimization and Scale-Up

- Solvent selection is critical for reaction efficiency and product isolation.

- Temperature control prevents side reactions such as hydrolysis or over-alkylation.

- Purification techniques include crystallization from methanol or ethanol to achieve high purity.

- Use of protective atmosphere (nitrogen or argon) may be employed to prevent oxidation of sensitive intermediates.

- Environmental and safety considerations involve handling of haloacetamides and HCl gas with proper ventilation and protective equipment.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(2-hydroxyethyl)-2-(methylamino)-acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Biological Activity : N-Ethyl-N-(2-hydroxyethyl)-2-(methylamino)-acetamide hydrochloride has been studied for its anti-inflammatory properties. In animal models, it significantly reduced inflammation markers, indicating potential therapeutic uses in inflammatory diseases.

- Mechanisms of Action :

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Interaction : It can bind to neurotransmitter receptors, potentially influencing mood and cognitive functions.

- Chemical Synthesis

-

Polymer Production

- Industrial Use : It is utilized in the production of polymers with tailored properties, enhancing material performance in various applications.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Anti-inflammatory Study | To evaluate the compound's effect on inflammation | Demonstrated significant reduction in inflammation markers in animal models. |

| Enzyme Kinetics Study | To assess interaction with specific enzymes | Showed modulation of enzyme activity, impacting biochemical pathways related to pain response. |

| Polymer Development | To explore industrial applications | Successfully incorporated into polymer formulations, improving mechanical properties. |

Mechanism of Action

The mechanism of action of N-Ethyl-N-(2-hydroxyethyl)-2-(methylamino)-acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Midodrine Hydrochloride (C12H18N2O4·HCl)

- Structure: Midodrine features a 2,5-dimethoxyphenyl group and a hydroxyethylamino chain. Unlike the target compound, it includes aromatic rings and methoxy groups.

- Properties: Molecular weight = 290.7 g/mol; soluble in water and sparingly in methanol.

- Applications : FDA-approved vasopressor for orthostatic hypotension. The aromatic groups enhance receptor binding, a feature absent in the target compound .

N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide Hydrochloride (C11H23ClN2O)

- Structure : Cyclohexyl replaces the hydroxyethyl group, increasing hydrophobicity.

- Properties : Molecular weight = 234.77 g/mol; ChemSpider ID 25075712.

- Applications : Likely used in agrochemicals or as a synthetic intermediate. The cyclohexyl group may improve lipid solubility compared to the target compound .

2-Amino-N-ethyl-acetamide Hydrochloride (C4H11ClN2O)

N-Isopropyl-2-(methylamino)acetamide Hydrochloride (C6H15ClN2O)

- Structure : Isopropyl substituent replaces hydroxyethyl, altering steric bulk.

- Properties : Molecular weight = 166.65 g/mol; sensitive to room temperature.

- Applications: Potential intermediate in drug synthesis. The isopropyl group may enhance metabolic stability .

Metolachlor (C15H22ClNO2)

- Structure : Chloro and methoxypropan-2-yl substituents on an acetamide backbone.

- Properties : Herbicide with molecular weight = 283.8 g/mol.

- Applications : Agricultural use due to chloro and alkoxy groups, which enhance herbicidal activity. Structurally distinct from the target compound but highlights substituent-driven functionality .

Comparative Data Table

Key Structural and Functional Insights

- Hydroxyethyl vs. Cyclohexyl/Isopropyl : The hydroxyethyl group in the target compound improves water solubility, whereas cyclohexyl/isopropyl groups enhance lipid solubility, impacting bioavailability and application scope.

- Methylamino vs. Amino: Methylamino provides moderate basicity and steric hindrance compared to simpler amino groups, influencing reactivity and interaction with biological targets.

- Aromatic vs. Aliphatic : Midodrine’s dimethoxyphenyl group enables receptor binding, a feature absent in the target compound, limiting its direct pharmacological use.

Biological Activity

N-Ethyl-N-(2-hydroxyethyl)-2-(methylamino)-acetamide hydrochloride (CAS number 1219982-24-7) is a synthetic organic compound characterized by its functionalized acetamide backbone. This compound has garnered attention in various fields, particularly in biological research, due to its potential interactions with biomolecules and therapeutic applications.

- Molecular Formula : C₇H₁₇ClN₂O₂

- Molecular Weight : 196.68 g/mol

- Functional Groups : The presence of hydroxyl and amide groups facilitates hydrogen bonding, enhancing solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities and receptor functions, leading to various biological effects. The compound may engage in:

- Nucleophilic Substitutions : The nitrogen atoms in its structure act as nucleophiles, allowing the compound to react with electrophiles.

- Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, influencing molecular interactions.

- Complexation Reactions : Potential for complex formation with metal ions or other organic compounds, which may be useful in synthetic pathways.

Biological Applications

Research into the biological activity of this compound has revealed several potential applications:

- Peptide Synthesis : Its structure suggests utility as a building block for synthesizing peptides due to its functional groups.

- Pharmaceutical Development : Ongoing research is exploring its therapeutic applications, including potential roles as a precursor for drug development.

- Biochemical Research : The compound is being studied for its interactions with biomolecules, which could lead to novel insights into biochemical pathways and mechanisms.

Antifungal Activity

Research indicates that similar compounds have shown antifungal properties. For instance, studies have demonstrated that certain acetamides possess inhibitory effects against pathogenic fungi like Aspergillus species, suggesting that this compound may exhibit similar activities .

Structure-Activity Relationship (SAR)

A comparative analysis of related compounds reveals that the unique combination of ethyl substitution, hydroxyl functionality, and methylamine substitution in this compound influences its reactivity and biological interactions differently than its analogs. This uniqueness may enhance its potential therapeutic efficacy compared to structurally similar compounds.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-Hydroxyethyl)acetamide | C₄H₉NO₂ | Lacks ethyl substitution on nitrogen |

| N-Ethyl-N-[2-(methylamino)cyclohexyl]acetamide | C₁₁H₂₂N₂O | Contains a cyclohexane ring; different sterics |

| N-(2-Hydroxyethyl)-N-methylacetamide | C₅H₁₁NO₂ | Has a methyl group instead of ethyl on nitrogen |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Ethyl-N-(2-hydroxyethyl)-2-(methylamino)-acetamide hydrochloride, and how can reaction yields be optimized?

- Methodology : Multi-step synthesis involving alkylation and amidation reactions is common. For example, analogous compounds like 2-chloro-N-methylacetamide derivatives are synthesized via nucleophilic substitution (e.g., using ethyl 4,5-dimethoxy-2-nitrobenzoate) under controlled pH and temperature (40–60°C) . Yield optimization involves stoichiometric adjustments (e.g., 1.5 equivalents of alkylating agents) and purification via recrystallization or column chromatography.

- Key Considerations : Monitor intermediates using thin-layer chromatography (TLC) and characterize products via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers safely handle and store this compound given its limited toxicological data?

- Guidelines : Follow OSHA Hazard Communication Standard (HCS) protocols:

- Use PPE (gloves, safety goggles, lab coats).

- Avoid dust formation; store in airtight containers at 2–8°C in a dry, ventilated area .

Q. What analytical techniques are critical for purity assessment and structural confirmation?

- Techniques :

- HPLC-UV/ELSD : Quantify impurities (e.g., Lidocaine Impurity K analogs) using C18 columns and acetonitrile/water gradients .

- Spectroscopy : Confirm amine and amide bonds via FT-IR (e.g., N-H stretches at 3300 cm) and H NMR (e.g., methylamino protons at δ 2.2–2.5 ppm) .

Advanced Research Questions

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

- Experimental Design : Conduct accelerated stability studies (e.g., 25–60°C, pH 3–9) over 30 days. Monitor degradation via LC-MS and quantify hydrolytic byproducts (e.g., ethanolamine derivatives) .

- Data Interpretation : Degradation follows first-order kinetics; acidic conditions (pH < 4) increase hydrolysis rates due to protonation of the amide group .

Q. What mechanistic insights explain contradictory bioactivity data in analogs like 2-chloro-N-(2,6-diethylphenyl)acetamide?

- Analysis : Conflicting data may arise from stereochemical variations or impurity profiles. For example, chiral impurities in Midodrine Hydrochloride analogs alter receptor binding (e.g., α1-adrenergic agonism) .

- Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and test activity via in vitro assays (e.g., cAMP modulation in HEK293 cells) .

Q. How can researchers mitigate low yields in reductive amination steps during synthesis?

- Troubleshooting :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.